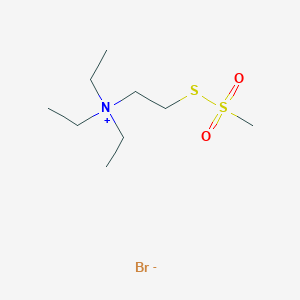
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide typically involves the reaction of 2-(Triethylammonium)ethyl chloride with methanethiosulfonate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or water, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide primarily undergoes substitution reactions, particularly with thiol groups. This reactivity is utilized in various biochemical assays and labeling techniques .
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiol-containing compounds, such as cysteine or glutathione. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized for the specific application .
Major Products Formed
The major products formed from reactions with this compound are mixed disulfides, which are valuable in studying protein structures and functions .
Applications De Recherche Scientifique
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide is widely used in scientific research due to its ability to modify thiol groups. It is employed in:
Chemistry: As a reagent for thiol modification and labeling.
Medicine: In the development of diagnostic assays and therapeutic agents.
Industry: In the production of specialized chemicals and reagents for research and development.
Mécanisme D'action
The mechanism of action of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide involves the specific and rapid reaction with thiol groups to form mixed disulfides. This reaction is highly selective and occurs under mild conditions, making it suitable for various biochemical applications . The molecular targets include thiol-containing proteins and enzymes, which are modified through the formation of disulfide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide: A similar compound with a slightly different structure, known for its use in similar applications.
Methanethiosulfonate Ethylammonium Bromide: Another related compound with comparable reactivity and applications.
Uniqueness
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides. This makes it particularly valuable in studying protein structures and functions, as well as in the development of diagnostic and therapeutic agents .
Propriétés
Formule moléculaire |
C9H22BrNO2S2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
triethyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-5-10(6-2,7-3)8-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
AHXYKRGAOHLVBF-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCSS(=O)(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


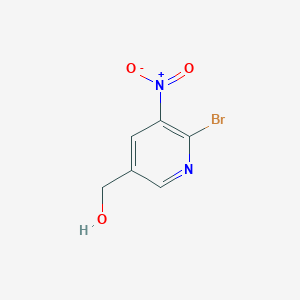
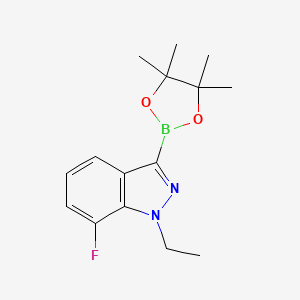
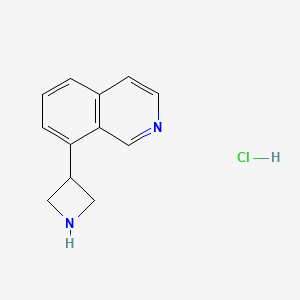

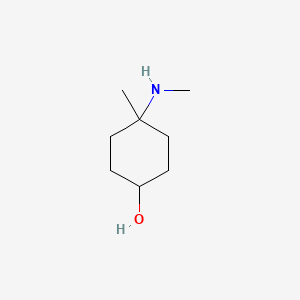
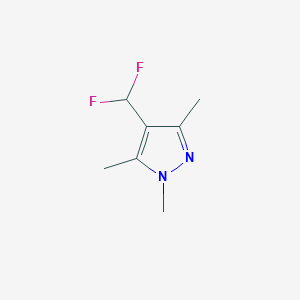
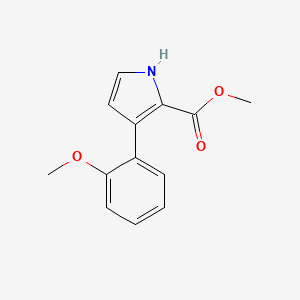
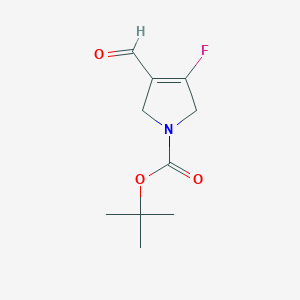


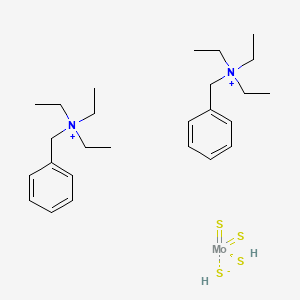
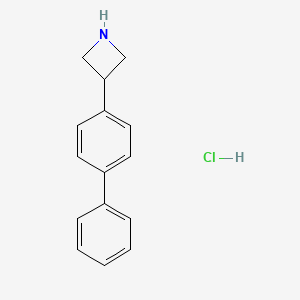
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
